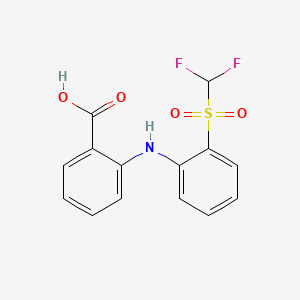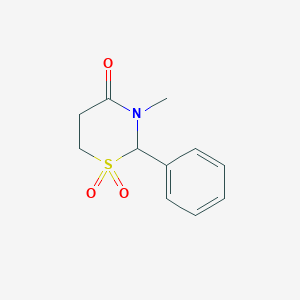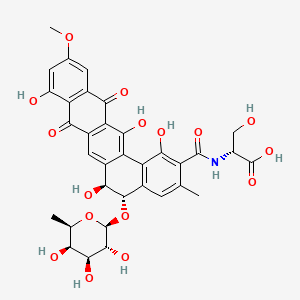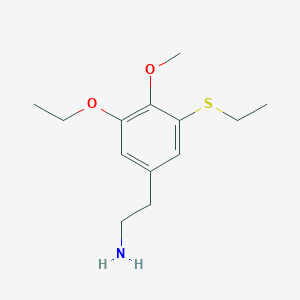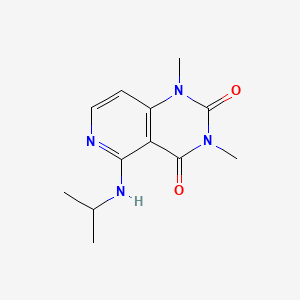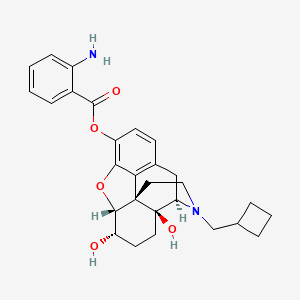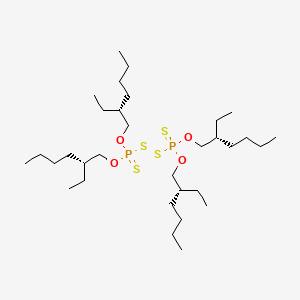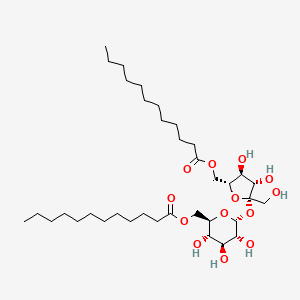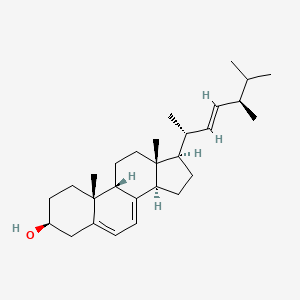
Isopyrocalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopyrocalciferol is a compound derived from vitamin D3. It is produced through thermal isomerization at higher temperatures and is one of the degradation products of vitamin D3. This compound plays a crucial role in the functioning of immune cells and has significant implications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopyrocalciferol is typically synthesized through the thermal isomerization of vitamin D3. The process involves heating vitamin D3 to high temperatures, which leads to the formation of this compound along with other degradation products such as pyrocalciferol .
Industrial Production Methods: The industrial production of this compound follows similar principles as the synthetic routes. The process is optimized to ensure the maximum yield of this compound while minimizing the formation of unwanted by-products. Advanced techniques such as Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are used to monitor the reaction and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopyrocalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Scientific Research Applications
Isopyrocalciferol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the thermal isomerization of vitamin D3 and related compounds.
Biology: this compound plays a role in the functioning of immune cells, making it a valuable compound for immunological studies.
Medicine: The compound’s potential to enhance the immune response has implications for developing treatments for respiratory viruses and other diseases.
Industry: this compound is used in the formulation of vitamin D-based supplements and other pharmaceutical products
Mechanism of Action
The mechanism of action of isopyrocalciferol involves its interaction with specific molecular targets and pathways. The compound enhances the immune response by modulating the activity of immune cells. This process involves the activation of various signaling pathways that lead to the production of cytokines and other immune-modulating molecules .
Comparison with Similar Compounds
Isopyrocalciferol is similar to other vitamin D3 degradation products, such as pyrocalciferol. it has unique properties that distinguish it from these compounds:
Pyrocalciferol: Another degradation product of vitamin D3, pyrocalciferol has a different steric configuration compared to this compound
Ergosterol: A precursor to vitamin D2, ergosterol differs from this compound in its molecular structure and biological activity.
These differences highlight the uniqueness of this compound and its specific applications in various scientific fields.
Properties
CAS No. |
474-70-4 |
|---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27-,28+/m0/s1 |
InChI Key |
DNVPQKQSNYMLRS-PAWLVPEASA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



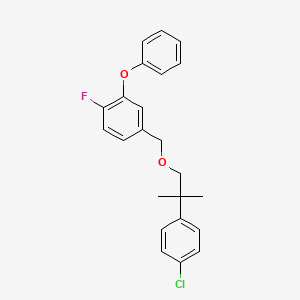
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)


